4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a methoxy group attached to the benzene ring and a tosyl-protected tetrahydroquinoline moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , and tetrahydroisoquinoline-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes at the molecular level that result in its biological activity .
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, suggesting that they may affect a range of biochemical pathways .
Result of Action
Similar compounds have been shown to exert diverse biological activities, suggesting that they may have a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Tosylation: The tetrahydroquinoline is then tosylated using tosyl chloride and a base such as pyridine to protect the nitrogen atom.
Coupling with 4-methoxybenzoyl chloride: The tosyl-protected tetrahydroquinoline is then coupled with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group.
Major Products Formed
Oxidation: 4-hydroxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.
Reduction: 4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(1-benzyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Similar structure but with a benzyl group instead of a tosyl group.
4-methoxy-N-(1-phenyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide: Similar structure but with a phenyl group instead of a tosyl group.
Uniqueness
4-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to the presence of the tosyl group, which can provide specific steric and electronic effects. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
4-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-5-13-22(14-6-17)31(28,29)26-15-3-4-18-7-10-20(16-23(18)26)25-24(27)19-8-11-21(30-2)12-9-19/h5-14,16H,3-4,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMDJQTVUAEGOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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